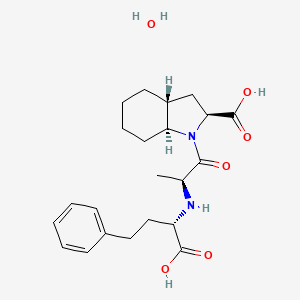

Trandolaprilat Monohydrate

描述

特兰多拉普利拉特(水合物)是前药特兰多拉普利的活性代谢物。它属于血管紧张素转换酶抑制剂类,这类药物通常用于治疗高血压和充血性心力衰竭。 特兰多拉普利拉特抑制将血管紧张素 I 转换为血管紧张素 II 的酶,血管紧张素 II 是血压的关键调节剂 .

作用机制

特兰多拉普利拉特通过抑制血管紧张素转换酶发挥作用,该酶负责将血管紧张素 I 转化为血管紧张素 II。血管紧张素 II 是一种强效的血管收缩剂,会升高血压。通过抑制这种酶,特兰多拉普利拉特减少了血管紧张素 II 的产生,从而导致血管扩张和血压降低。 分子靶点包括血管紧张素转换酶和肾素-血管紧张素-醛固酮系统 .

类似化合物:

雷米普利拉特: 另一种作用机制类似的血管紧张素转换酶抑制剂。

依那普利拉特: 一种也抑制血管紧张素转换酶的相关化合物。

赖诺普利: 一种与特兰多拉普利相比半衰期更长的血管紧张素转换酶抑制剂。

独特性: 特兰多拉普利拉特由于其特殊的化学结构而具有独特性,其中包含一个环己烷基团。这种结构特征有助于其药代动力学特性,如其半衰期和生物利用度。 此外,特兰多拉普利拉特已被证明与其他一些血管紧张素转换酶抑制剂相比,具有更长的作用持续时间 .

生化分析

Biochemical Properties

Trandolaprilat Monohydrate inhibits ACE, the enzyme responsible for the conversion of angiotensin I (ATI) to angiotensin II (ATII) . ATII is a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure .

Cellular Effects

This compound, by inhibiting ACE, reduces the levels of ATII, leading to decreased vasoconstriction and reduced aldosterone release . This results in a decrease in blood pressure, which can have various effects on cellular processes . For instance, it may slow the rate of progression of renal disease in hypertensive individuals with diabetes mellitus and microalbuminuria or overt nephropathy .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to and inhibiting ACE . This prevents the conversion of ATI to ATII, disrupting the RAAS pathway . The reduction in ATII levels leads to vasodilation, decreased aldosterone secretion, and ultimately, a decrease in blood pressure .

Temporal Effects in Laboratory Settings

In a study assessing the pharmacokinetics and pharmacodynamics of Trandolapril, it was observed that the most pronounced reductions in blood pressure were observed at 8 hours after administration . This suggests that the effects of this compound may vary over time in laboratory settings .

Metabolic Pathways

Trandolapril is metabolized to its biologically active diacid form, this compound, in the liver . This process involves the conversion of the prodrug to its active form, which can then exert its effects by inhibiting ACE .

Transport and Distribution

Trandolapril is absorbed rapidly, and peak plasma levels were dose-dependent . In the multiple-dose study, steady-state pharmacokinetics was observed; there was no Trandolapril accumulation, but there was mild this compound accumulation .

Subcellular Localization

Given its role as an ACE inhibitor, it is likely to be found in locations where ACE is present, such as the endothelial cells and renal tubular epithelium .

准备方法

合成路线和反应条件: 特兰多拉普利拉特是通过酶促水解从特兰多拉普利合成,主要在肝脏中进行。 合成涉及将特兰多拉普利转化为其生物活性双酸形式,特兰多拉普利拉特 .

工业生产方法: 特兰多拉普利拉特的工业生产涉及特兰多拉普利的规模化合成,然后进行酶促水解。 该过程通常包括使用溶剂和催化剂来促进反应,并确保高产率和纯度 .

化学反应分析

反应类型: 特兰多拉普利拉特经历几种类型的化学反应,包括:

氧化: 特兰多拉普利拉特在特定条件下可以被氧化,形成各种氧化产物。

还原: 还原反应可以将特兰多拉普利拉特转化为其还原形式。

取代: 特兰多拉普利拉特可以发生取代反应,其中一个官能团被另一个官能团取代。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 还原剂如硼氢化钠和氢化铝锂被使用。

取代: 取代反应通常涉及卤素和亲核试剂等试剂。

主要产物: 由这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化可能产生各种氧化衍生物,而还原可以产生特兰多拉普利拉特的还原形式 .

4. 科研应用

特兰多拉普利拉特具有广泛的科研应用,包括:

化学: 用作研究酶抑制和反应机制的模型化合物。

生物学: 研究其对细胞过程和信号通路的影响。

医学: 广泛研究其在治疗高血压、心力衰竭和其他心血管疾病中的治疗潜力。

工业: 用于开发新的药物和治疗剂.

科学研究应用

Trandolaprilat has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Extensively studied for its therapeutic potential in treating hypertension, heart failure, and other cardiovascular diseases.

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

相似化合物的比较

Ramiprilat: Another angiotensin-converting enzyme inhibitor with a similar mechanism of action.

Enalaprilat: A related compound that also inhibits the angiotensin-converting enzyme.

Lisinopril: An angiotensin-converting enzyme inhibitor with a longer half-life compared to trandolaprilat.

Uniqueness: Trandolaprilat is unique due to its specific chemical structure, which includes a cyclohexane group. This structural feature contributes to its pharmacokinetic properties, such as its half-life and bioavailability. Additionally, trandolaprilat has been shown to have a longer duration of action compared to some other angiotensin-converting enzyme inhibitors .

属性

IUPAC Name |

(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O5.H2O/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29;/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29);1H2/t14-,16+,17-,18-,19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVUTQVXMHPLKS-CNTNIUBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662211 | |

| Record name | (2S,3aR,7aS)-1-[(2S)-2-{[(1S)-1-Carboxy-3-phenylpropyl]amino}propanoyl]octahydro-1H-indole-2-carboxylic acid--water (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951393-57-0, 951393-55-8 | |

| Record name | 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-1-oxopropyl]octahydro-, hydrate (1:?), (2S,3aR,7aS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951393-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3aR,7aS)-1-[(2S)-2-{[(1S)-1-Carboxy-3-phenylpropyl]amino}propanoyl]octahydro-1H-indole-2-carboxylic acid--water (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4'-Benzyloxyphenyl)-[4,5-di-13C,3-15N]-2-oxazolidone](/img/structure/B562239.png)

![4-Benzyloxy-[7-13C]benzyl Alcohol](/img/structure/B562241.png)

![Anisaldehyde-[7-13C]](/img/structure/B562243.png)